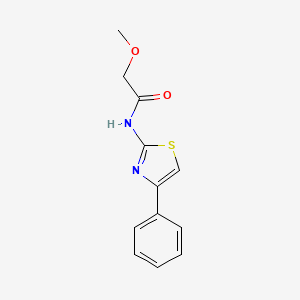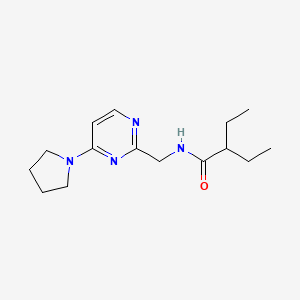
2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide” is a complex organic compound that contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, IR spectroscopy, and NMR spectroscopy are often used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine and pyrrolidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Scientific Research Applications
Synthesis and Chemical Reactions:
Synthesis of Tetrahydropyridines
A study described the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This reaction utilizes ethyl 2-methyl-2,3-butadienoate and N-tosylimines, highlighting a method to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. This research opens avenues for the development of novel compounds with potential pharmacological activities (Zhu, Lan, & Kwon, 2003).
Pyrimidine Derivatives
Another research effort focused on the synthesis of 4,6-disubstituted 2-amino-5-formylpyrimidines, demonstrating different ring conformations and electronic structures. These compounds form hydrogen-bonded assemblies across multiple dimensions, which could have implications for designing drugs with specific molecular interactions (Acosta et al., 2013).
Hybrid Anticonvulsant Agents
A significant study synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential hybrid anticonvulsant agents. These compounds fuse chemical fragments from known antiepileptic drugs, showcasing a novel approach to drug development (Kamiński et al., 2015).
Medicinal Chemistry Applications:
- Anticancer and Anti-Inflammatory Properties: Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents yielded novel compounds with significant biological activities. These findings are crucial for developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Material Science Applications:
- Ionic Conductivity: A study on the phase behavior and ionic conductivity of ionic liquids doped with lithium bis(trifluoromethanesulfonyl)imide revealed significant findings for the development of advanced materials in energy storage technologies. This research highlights the impact of structural modifications on ionic conductivity and material properties (Martinelli et al., 2009).
properties
IUPAC Name |
2-ethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-3-12(4-2)15(20)17-11-13-16-8-7-14(18-13)19-9-5-6-10-19/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPWJUKBDJCHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

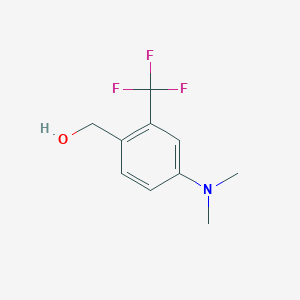
![6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2432696.png)
![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)
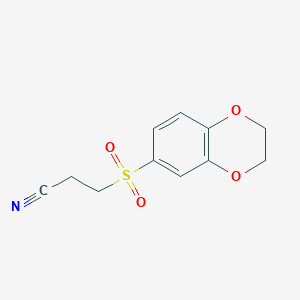
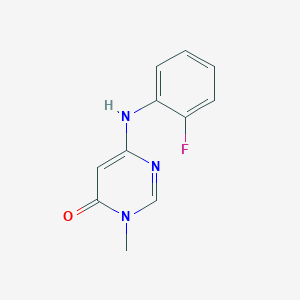
![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2432707.png)
![1-sec-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2432708.png)
![1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2432709.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)
methanone](/img/structure/B2432712.png)
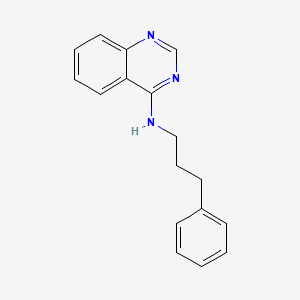
![2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2432715.png)
